1-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-phenylpyrrolidin-2-one
Overview
Description
1-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-2-pyrrolidinone is a complex organic compound that features a triazole ring, a pyrrolidinone ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-phenylpyrrolidin-2-one typically involves the formation of the triazole ring followed by the attachment of the pyrrolidinone and phenyl groups. Common methods include:
Cyclization Reactions: Using thiocarbohydrazide and appropriate aldehydes or ketones under acidic or basic conditions to form the triazole ring.
Alkylation Reactions: Introducing the pyrrolidinone and phenyl groups through alkylation reactions using suitable alkyl halides.
Industrial Production Methods: Industrial production often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves irradiating the reactants in a microwave reactor, significantly reducing reaction times compared to conventional heating .
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Dihydrotriazoles.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
1-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-2-pyrrolidinone has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antifungal, antibacterial, and antiviral agent.
Materials Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Research: Studied for its role in enzyme inhibition and as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-phenylpyrrolidin-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- 2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol .
- 5-(2-Hydroxyphenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione .
Uniqueness: 1-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-2-pyrrolidinone is unique due to its combination of a triazole ring, a pyrrolidinone ring, and a phenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
1-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-phenylpyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-17-12(15-16-14(17)20)9-18-8-11(7-13(18)19)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKVHVKMKHXUFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CN2CC(CC2=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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